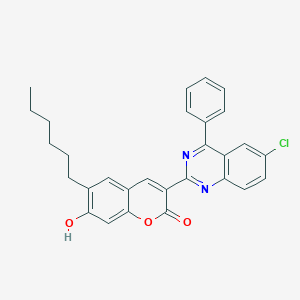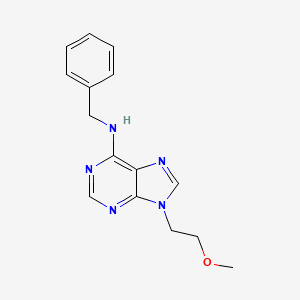![molecular formula C14H15N3OS B6484207 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one CAS No. 958562-21-5](/img/structure/B6484207.png)
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one (2-B5SIQ) is a highly potent and selective inhibitor of the human cytochrome P450 (CYP) enzyme family. It has been widely studied in the field of drug discovery and development, due to its potential therapeutic applications. 2-B5SIQ has been found to be a useful tool in the study of CYP-mediated drug metabolism and drug-drug interactions.
作用機序
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one acts as a selective and potent inhibitor of the human cytochrome P450 enzyme family. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction of the substrate. This inhibition results in decreased metabolism of the substrate, resulting in increased concentrations of the substrate in the body.
Biochemical and Physiological Effects
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the metabolism of various drugs, resulting in increased concentrations of the drug in the body. It has also been found to inhibit the synthesis of various proteins and enzymes, leading to decreased levels of these proteins and enzymes in the body. Additionally, 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been found to affect the expression of various genes, leading to changes in the expression of various proteins and enzymes.
実験室実験の利点と制限
The use of 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one in laboratory experiments has many advantages. It is a highly selective and potent inhibitor of the human CYP enzyme family, allowing for the study of the metabolism of various drugs. Additionally, 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is relatively inexpensive and easy to synthesize, making it an ideal tool for drug discovery and development. However, 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has some limitations. Its inhibition of the CYP enzyme family can lead to decreased metabolism of drugs, resulting in increased concentrations of the drug in the body. Additionally, its inhibition of various proteins and enzymes can lead to decreased levels of these proteins and enzymes in the body.
将来の方向性
Future research on 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one may include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted on its potential therapeutic applications, such as its potential to inhibit the metabolism of various drugs and its potential to affect the expression of various genes. Furthermore, further research may be conducted on its potential to be used as a tool in the development of novel drug candidates. Finally, further research may be conducted on its potential to be used in the study of drug-drug interactions.
合成法
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one can be synthesized through a three-step synthetic process involving the reaction of 2-amino-3-methyl-6-sulfanylbenzene-1,4-dione (1) with 4-chloro-2-methylquinazoline-3-thione (2), followed by the reaction of the resulting intermediate (3) with 2-butan-2-yl-chloride (4) and finally the reaction of the resulting intermediate (5) with potassium carbonate (6). The overall process yields 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one in a yield of approximately 80%.
科学的研究の応用
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been widely used in the field of drug discovery and development as a tool to study the activity of CYP enzymes. It has been used to study the metabolism of various drugs, and to investigate the potential for drug-drug interactions. 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has also been used in the study of the pharmacological effects of various drugs, and in the development of novel drug candidates.
特性
IUPAC Name |
2-butan-2-yl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-8(2)11-13(18)17-12(16-11)9-6-4-5-7-10(9)15-14(17)19/h4-8,11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQNLQDCNDDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(sec-butyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)

![2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B6484199.png)
![(2Z)-7-[(diethylamino)methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6484213.png)
![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6484236.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)